(4-Aminobenzoyl)-L-glutamic acid chemical structure and properties
(4-Aminobenzoyl)-L-glutamic acid chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological significance of (4-Aminobenzoyl)-L-glutamic acid. All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided for key procedures.
Chemical Structure and Properties
(4-Aminobenzoyl)-L-glutamic acid, also known as p-aminobenzoyl-L-glutamic acid (PABG), is a dipeptide formed from the condensation of 4-aminobenzoic acid and L-glutamic acid.[1] It is a key intermediate in the synthesis of folic acid and the drug methotrexate.[2] Furthermore, it is a known metabolite of tetrahydrofolate, the active form of folate in the body.[3]
Table 1: Chemical Identifiers and Properties of (4-Aminobenzoyl)-L-glutamic Acid
| Property | Value |
| IUPAC Name | (2S)-2-[(4-aminobenzoyl)amino]pentanedioic acid[4] |
| Synonyms | N-(p-Aminobenzoyl)glutamic acid, PABGA, p-Aminobenzoyl-L-glutamic acid |
| CAS Number | 4271-30-1 |
| Molecular Formula | C₁₂H₁₄N₂O₅[4] |
| Molecular Weight | 266.25 g/mol [4] |
| Appearance | White to off-white or beige powder/solid. |
| Melting Point | ~175 °C (with decomposition) |
| Solubility | Soluble in DMSO and methanol (B129727). Soluble in aqueous base and sparingly soluble in aqueous acid.[5] |
| pKa | 3.50 ± 0.10 (Predicted) |
Experimental Protocols
Synthesis of (4-Aminobenzoyl)-L-glutamic Acid
A common and effective method for the synthesis of (4-Aminobenzoyl)-L-glutamic acid involves a two-step process starting from p-nitrobenzoic acid.[1][6] The first step is the acylation of L-glutamic acid with p-nitrobenzoyl chloride to form N-(4-nitrobenzoyl)-L-glutamic acid. The second step is the reduction of the nitro group to an amine, yielding the final product.[7]
Step 1: Synthesis of N-(4-nitrobenzoyl)-L-glutamic acid
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Preparation of p-nitrobenzoyl chloride: p-Nitrobenzoic acid is reacted with an acylating chlorination agent, such as thionyl chloride or oxalyl chloride, often with a catalyst like DMF, in a suitable solvent like dichloroethane at reflux temperature.[1][6]
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Condensation Reaction: The resulting p-nitrobenzoyl chloride solution is slowly added to a solution of sodium glutamate (B1630785) in water at a controlled temperature (e.g., 0-5 °C). The pH of the reaction mixture is maintained at approximately 8-9 by the concurrent addition of an aqueous sodium hydroxide (B78521) solution.[1]
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Work-up: After the reaction is complete, the layers are separated, and the aqueous layer is acidified with hydrochloric acid to a pH of 1. This precipitates the N-(4-nitrobenzoyl)-L-glutamic acid, which is then filtered, washed with water, and dried.[1]
Step 2: Synthesis of (4-Aminobenzoyl)-L-glutamic acid (Reduction)
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Reaction Setup: N-(4-nitrobenzoyl)-L-glutamic acid (0.1 mol) is dissolved in methanol (118 g) in a reaction vessel.[7]
-
Catalyst and Reducing Agent: A catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 0.59 g) is added to the solution.[7] Subsequently, a reducing agent such as ammonium (B1175870) formate (B1220265) (0.3 mol, 18.92 g) or hydrazine (B178648) hydrate (B1144303) is slowly added.[6][7]
-
Reaction Conditions: The reaction mixture is stirred at room temperature for approximately 30-40 minutes.[1][7]
-
Isolation and Purification: Upon completion of the reaction, the Pd/C catalyst is removed by filtration. The filtrate is then acidified to a pH of 3 with hydrochloric acid in methanol, which causes the product to crystallize.[7] The crystals of (4-Aminobenzoyl)-L-glutamic acid are collected by filtration, washed with a small amount of cold methanol, and dried.[7] This process typically yields a product with high purity (>99% by HPLC).[7]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of (4-Aminobenzoyl)-L-glutamic acid and for its quantification in various matrices.
-
General Protocol Outline:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution is often employed for optimal separation.
-
Detection: UV detection at a wavelength of approximately 287 nm is suitable for this compound.[3]
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.22 or 0.45 µm filter before injection.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound.
-
General Considerations:
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for acquiring NMR spectra of this compound.
-
¹H NMR: Expected signals would include those for the aromatic protons of the aminobenzoyl group, the methine proton of the glutamic acid backbone, and the methylene (B1212753) protons of the glutamic acid side chain.
-
¹³C NMR: Expected signals would include those for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, and the carbons of the glutamic acid residue.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern for structural elucidation.
-
General Approach:
-
Ionization: Electrospray ionization (ESI) is a suitable method for this polar molecule.
-
Expected Ions: In positive ion mode, the protonated molecule [M+H]⁺ would be expected. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.[4]
-
Fragmentation: Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion. Key fragmentation patterns would likely involve the cleavage of the amide bond and losses of water and carbon dioxide from the carboxylic acid groups.[8]
-
Biological Role and Pathways
(4-Aminobenzoyl)-L-glutamic acid is primarily recognized as a catabolite of folic acid. Folate is an essential B vitamin crucial for one-carbon metabolism, which is vital for the synthesis of nucleotides (and thus DNA), and for the methylation of DNA and other molecules.[9]
The breakdown of folate in the body can occur through the cleavage of the C9-N10 bond, which releases p-aminobenzoylglutamate (pABG) and a pteridine (B1203161) moiety.[10] Therefore, the levels of (4-Aminobenzoyl)-L-glutamic acid in biological fluids can serve as an indicator of folate turnover and catabolism.[11]
In some bacteria, there is a specific metabolic pathway for the utilization of this compound. The abgT gene encodes a transporter protein that facilitates the uptake of p-aminobenzoyl-L-glutamate into the bacterial cell.[12] Once inside, the enzyme p-aminobenzoyl-glutamate hydrolase cleaves the amide bond, releasing p-aminobenzoate (PABA) and L-glutamate. The released PABA can then be used by the bacteria in their own folic acid synthesis pathway.[12]
Mandatory Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of (4-Aminobenzoyl)-L-glutamic acid.
Role in Folate Catabolism
Caption: Simplified pathway of folate catabolism.
References
- 1. CN105439895A - Preparation method of N (4-aminobenzoyl)-L-glutamic acid - Google Patents [patents.google.com]
- 2. agilent.com [agilent.com]
- 3. whitman.edu [whitman.edu]
- 4. N-(4-Aminobenzoyl)-L-glutamic acid | C12H14N2O5 | CID 196473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-(4-Aminobenzoyl)-L-glutamic Acid | LGC Standards [lgcstandards.com]
- 6. CN108147977B - Preparation method of N-p-aminobenzoyl-L-glutamic acid - Google Patents [patents.google.com]
- 7. N-(p-Aminobenzoyl)glutamic acid synthesis - chemicalbook [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. spectrabase.com [spectrabase.com]
- 12. researchgate.net [researchgate.net]
